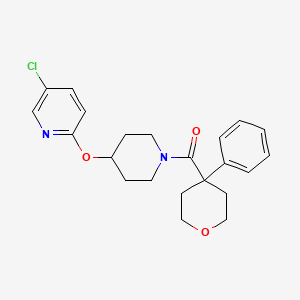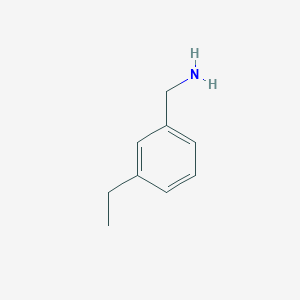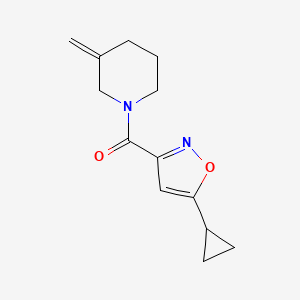![molecular formula C20H25FN4O4S B2637548 N-[2-(diethylamino)-5-morpholin-4-ylsulfonylphenyl]-2-fluoropyridine-4-carboxamide CAS No. 1241121-39-0](/img/structure/B2637548.png)
N-[2-(diethylamino)-5-morpholin-4-ylsulfonylphenyl]-2-fluoropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, stability, etc .Scientific Research Applications
1. Neuroimaging Applications
N-[2-(diethylamino)-5-morpholin-4-ylsulfonylphenyl]-2-fluoropyridine-4-carboxamide derivatives have been studied for their potential in neuroimaging. For instance, certain derivatives labeled with (18)F have been synthesized for use as PET tracers of serotonin 5-HT(1A) receptors. These compounds have demonstrated high brain uptake, slow brain clearance, and stability, making them promising candidates for in vivo quantification of 5-HT1A receptors, potentially aiding the study of neuropsychiatric disorders (García et al., 2014).
2. Antitumor Activity
Several studies have focused on the synthesis of this compound derivatives and their analogs due to their potential antitumor properties. These compounds have shown distinct effectiveness in inhibiting the proliferation of various cancer cell lines. This indicates a potential application in the development of cancer therapeutics, highlighting the significance of these compounds in medical research (Hao et al., 2017), (Lu et al., 2017), (Ji et al., 2018).
3. Material Science
In the field of material science, derivatives of this compound have been synthesized and characterized for their unique properties. These studies involve determining the crystal structure of the compounds and exploring their physical properties, contributing valuable insights into the design and development of new materials (S.V et al., 2019), (Kuramoto et al., 2003).
4. Molecular and Biochemical Studies
These compounds have also been utilized in molecular and biochemical studies to understand drug-nucleic acid interactions. For instance, some studies have focused on the binding of acridine derivatives of this compound with DNA fragments, providing insights into their mechanism of action at a molecular level. This research is crucial for the development of drugs targeting genetic material and for understanding the drug's mechanism of action (Shukla & Tiwari, 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-(diethylamino)-5-morpholin-4-ylsulfonylphenyl]-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O4S/c1-3-24(4-2)18-6-5-16(30(27,28)25-9-11-29-12-10-25)14-17(18)23-20(26)15-7-8-22-19(21)13-15/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQLFERQHWZCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637466.png)
![6-Cyano-2-mercaptobenzo[d]oxazole](/img/structure/B2637467.png)

![5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid](/img/structure/B2637470.png)
![(Z)-methyl 4-((6-methoxy-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2637474.png)

amine hydrochloride](/img/structure/B2637478.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2637480.png)



![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2637485.png)


